Cas no 138304-90-2 (1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-)

1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- structure
138304-90-2 structure
Nome del prodotto:1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
Numero CAS:138304-90-2
MF:C20H14N4O3
MW:358.350163936615
CID:211874
PubChem ID:54684694

1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,8-Naphthyridine-3-carboxamide,1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
    • 4-hydroxy-2-oxo-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
    • 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-
    • 4-Hydroxy-2-oxo-1-phenyl-N-(3-pyridyl)-1H-1,8-naphthyridine-3-carboxamide
    • 4-Hydroxy-2-oxo-1-phenyl-N-(pyridin-3-yl)-1H-1,8-naphthyridine-3-carboxamide
    • AC1MIKID
    • ACMC-1C6TN
    • CHEMBL14386
    • CTK4C1187
    • SureCN9046189
    • 138304-90-2
    • 4-Oxidanyl-2-oxidanylidene-1-phenyl-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide
    • P8O5J3PHR9
    • 1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-
    • 1,2-Dihydro-4-hydroxy-2-oxo-1-phenyl-N-3-pyridinyl-1,8-naphthyridine-3-carboxamide
    • UNII-P8O5J3PHR9
    • SCHEMBL9046189
    • DTXSID50160567
    • Inchi: InChI=1S/C20H14N4O3/c25-17-15-9-5-11-22-18(15)24(14-7-2-1-3-8-14)20(27)16(17)19(26)23-13-6-4-10-21-12-13/h1-12,25H,(H,23,26)
    • Chiave InChI: ATYCNZYEBOZRLM-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(NC(C2=C(O)C3C=CC=NC=3N(C3C=CC=CC=3)C2=O)=O)=CN=1

Proprietà calcolate

  • Massa esatta: 358.10672
  • Massa monoisotopica: 358.107
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 614
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 7
  • Superficie polare topologica: 95.4A^2
  • XLogP3: 2.2

Proprietà sperimentali

  • Densità: 1.497
  • Punto di ebollizione: 591.7°Cat760mmHg
  • Punto di infiammabilità: 311.7°C
  • Indice di rifrazione: 1.751
  • PSA: 95.42
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd